4-Chloro-2-hydroxyphenylboronic acid

Overview

Description

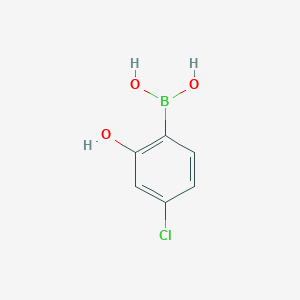

4-Chloro-2-hydroxyphenylboronic acid (CAS: 1238196-66-1, molecular formula: C₆H₆BClO₃) is a boronic acid derivative featuring a hydroxyl (-OH) group at the 2-position and a chlorine atom at the 4-position of the benzene ring. It is widely used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . The compound is commercially available with a purity of up to 98% and is typically supplied in quantities ranging from 100 mg to 5 g .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxyphenylboronic acid can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under inert conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Hydroxyl-substituted phenylboronic acids.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Chloro-2-hydroxyphenylboronic acid is primarily utilized as a reagent in organic synthesis:

- Suzuki Coupling Reactions : This compound acts as a boronic acid partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds. These reactions are crucial in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been investigated for its potential pharmaceutical applications:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that modifications to the boronic acid moiety can enhance the efficacy against various cancer cell lines .

- Inhibitors of Enzymes : It has been reported that this compound can serve as an inhibitor for certain enzymes involved in cancer progression, making it a candidate for drug development .

Material Science

In material science, boronic acids are used to create novel materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to create smart materials with responsive properties. Its ability to form reversible covalent bonds with diols allows for the development of dynamic networks that can respond to environmental changes .

Data Table: Key Applications and Findings

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of various derivatives of this compound on breast cancer cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments, suggesting potential pathways for new drug formulations.

Case Study 2: Polymer Development

In another research project, scientists synthesized a polymer using this compound as a cross-linking agent. The resulting material demonstrated unique properties such as self-healing and responsiveness to pH changes, indicating its potential use in biomedical applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxyphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substitution Patterns and Electronic Effects

(a) 4-Chloro-2-methylphenylboronic Acid (CAS: 209919-30-2)

- Structural Difference : Replaces the hydroxyl group with a methyl (-CH₃) group.

- Impact: The methyl group is less polar than hydroxyl, reducing hydrogen-bonding capacity and aqueous solubility. This substitution may enhance lipophilicity, making the compound more suitable for reactions in non-polar solvents .

- Similarity Score : 0.89 (compared to 4-Chloro-2-hydroxyphenylboronic acid) .

(b) 4-Chloro-2-fluorophenylboronic Acid (CAS: 160591-91-3)

- Structural Difference : Substitutes hydroxyl with fluorine (-F).

- The absence of a hydroxyl group eliminates pH-dependent boronate ester formation, which is critical in aqueous-phase reactions .

(c) 3-Chloro-4-hydroxyphenylboronic Acid (CAS: 182344-13-4)

- Structural Difference : Chlorine and hydroxyl groups are positioned at the 3- and 4-positions, respectively.

- Impact : The meta-substitution of chlorine may sterically hinder coupling reactions compared to the para-substitution in this compound. This positional isomerism could reduce reactivity in certain catalytic systems .

Functional Group Modifications

(a) 2-Chloro-4-methoxyphenylboronic Acid

- Structural Difference : Replaces hydroxyl with a methoxy (-OCH₃) group.

- Impact : Methoxy is a stronger electron-donating group than hydroxyl, increasing the electron density of the boronic acid. This enhances stability but may reduce electrophilicity in cross-couplings .

(b) 4-Carboxy-2-chlorophenylboronic Acid (CAS: 851335-09-6)

- Structural Difference : Introduces a carboxylic acid (-COOH) group.

- Impact : The carboxylic acid group improves water solubility but introduces pH sensitivity. This compound is more suited for applications requiring aqueous compatibility, such as biosensing .

Reactivity in Cross-Coupling Reactions

- This compound : The hydroxyl group facilitates hydrogen bonding, which can stabilize transition states in Suzuki-Miyaura couplings, leading to higher yields in polar solvents .

- 4-Chloro-2-fluorophenylboronic Acid : Fluorine’s electron-withdrawing effect accelerates oxidative addition steps in palladium-catalyzed reactions, making it preferable for electron-deficient aryl halides .

Crystallographic and Computational Studies

- Structural analysis using SHELX and ORTEP-3 software has revealed that the hydroxyl group in this compound forms intramolecular hydrogen bonds with the boronic acid moiety, stabilizing its crystal lattice .

Biological Activity

4-Chloro-2-hydroxyphenylboronic acid (4C2HPA) is a compound with significant biological activity, particularly in the context of its interactions with biomolecules and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₆H₅BClO₂

- Molecular Weight : 172.42 g/mol

- CAS Number : 1028332-22-0

Mechanisms of Biological Activity

This compound exhibits various mechanisms through which it exerts its biological effects:

- Inhibition of Enzymatic Activity : Boronic acids, including 4C2HPA, are known to interact with serine proteases and other enzymes through covalent bonding. This interaction can inhibit enzyme activity, which is crucial in various metabolic pathways.

- Interaction with Insulin : Research indicates that boronic acids can stabilize insulin by forming reversible covalent bonds with the amino acid residues in the protein structure. This stabilization can enhance insulin's efficacy and duration of action, making it a potential candidate for diabetes treatment .

- Antioxidant Properties : Compounds similar to 4C2HPA have been shown to possess antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defenses .

Case Study 1: Interaction with Insulin

A theoretical study utilizing computational tools like iGEMDOCK demonstrated that boronic acids could effectively bind to insulin, enhancing its stability. The study highlighted that 4C2HPA showed promising binding interactions with key residues in the insulin structure, suggesting potential therapeutic implications for diabetes management .

Case Study 2: Antioxidant Activity

In vitro studies have demonstrated that compounds structurally related to 4C2HPA can activate the Nrf2/ARE signaling pathway, leading to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This was observed in models of oxidative stress where these compounds effectively reduced malondialdehyde (MDA) levels, a marker of oxidative damage .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BClO₂ |

| Molecular Weight | 172.42 g/mol |

| CAS Number | 1028332-22-0 |

| Binding Energy with Insulin | -60.9687 kcal/mol |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Chloro-2-hydroxyphenylboronic acid, and how can purity be verified?

Methodological Answer:

- Synthesis: Utilize Suzuki-Miyaura cross-coupling precursors, starting with halogenated phenolic derivatives. For example, chlorination of 2-hydroxyphenylboronic acid derivatives under controlled conditions (e.g., using Cl₂ or SOCl₂) can yield the target compound. Ensure anhydrous conditions to prevent boronic acid hydrolysis .

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .

- Characterization: Confirm structure using / NMR (DMSO-d₆, δ 7.8–6.8 ppm for aromatic protons) and FTIR (B–O stretch ~1340 cm⁻¹, O–H bend ~3200 cm⁻¹) .

Table 1: Key Analytical Data

| Property | Value/Peak | Reference |

|---|---|---|

| Melting Point | 284–289°C (decomposition observed) | |

| Solubility | Sparingly soluble in H₂O, soluble in MeOH | |

| NMR (DMSO-d₆) | δ 8.2 (1H, B–OH), δ 7.6–6.9 (aromatic) |

Q. How can X-ray crystallography resolve structural ambiguities in 4-Chloro-2-hydroxylphenylboronic acid derivatives?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation from DMF/EtOH. Use SHELX-97 for structure solution and refinement .

- Validation: Compare experimental bond lengths (e.g., B–O: ~1.36 Å) with DFT-optimized geometries (B3LYP/6-31G*) to confirm accuracy .

- Software: Employ ORTEP-3 for thermal ellipsoid visualization and SHELXL for refining hydrogen-bonding networks (e.g., O–H···O interactions between boronic acid groups) .

Table 2: Crystallographic Parameters

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | <0.05 | |

| H-bond Distance (O···O) | 2.65–2.75 Å |

Advanced Research Questions

Q. How to address contradictions in spectroscopic data for boronic acid tautomerism?

Methodological Answer:

- Tautomer Analysis: Use NMR to distinguish between boronic acid (δ ~28 ppm) and boroxine (δ ~18 ppm) forms. Adjust solvent polarity (e.g., D₂O vs. CDCl₃) to stabilize specific tautomers .

- Dynamic NMR: Perform variable-temperature NMR (25–80°C) to observe tautomeric equilibria. Correlate with DFT calculations (e.g., Gaussian 09) to model energy barriers .

- Mitigation: Add stabilizing agents (e.g., diethanolamine) to suppress boroxine formation during catalytic applications .

Q. What computational strategies predict reactivity in Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

- DFT Modeling: Optimize transition states using B3LYP/6-311++G(d,p). Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boronic acid .

- Solvent Effects: Simulate reaction pathways in THF/H₂O mixtures using COSMO-RS to predict activation energies and regioselectivity .

- Validation: Compare computed chemical shifts with experimental NMR data to refine computational models .

Table 3: Computational Reactivity Metrics

| Parameter | Value (Example) | Reference |

|---|---|---|

| Fukui Index (Nucleophilic) | 0.12 (C1 position) | |

| Activation Energy (ΔG‡) | 24.5 kcal/mol (in THF) |

Q. How to optimize catalytic efficiency in cross-coupling reactions using this boronic acid?

Methodological Answer:

- Ligand Screening: Test bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) with Pd(OAc)₂ to enhance turnover frequency. Monitor via GC-MS .

- Kinetic Studies: Use pseudo-first-order conditions to determine rate constants (kobs). Identify rate-limiting steps (e.g., transmetallation vs. oxidative addition) .

- Byproduct Analysis: Characterize dimeric boroxines via MALDI-TOF and adjust reaction stoichiometry (e.g., excess base) to suppress side reactions .

Properties

IUPAC Name |

(4-chloro-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNRJKSGOLRSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277057 | |

| Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238196-66-1 | |

| Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1238196-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.